molecular formula C6HNO5S B2726547 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione CAS No. 932032-16-1

4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione

Cat. No.: B2726547
CAS No.: 932032-16-1
M. Wt: 199.14
InChI Key: XYLLPTJEAUKCAF-UHFFFAOYSA-N
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Description

4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione is a heterocyclic compound with the molecular formula C6HNO5S and a molecular weight of 199.14 g/mol . This compound is characterized by a fused ring system containing both a thiophene and a furan ring, with a nitro group at the 4-position. It is a powder that is typically stored at room temperature .

Preparation Methods

The synthesis of 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione involves several steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions. The reaction conditions often include the use of strong acids like sulfuric acid or hydrochloric acid to facilitate the cyclization process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to interact with a wide range of biological molecules .

Comparison with Similar Compounds

4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its fused ring system, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-nitrothieno[3,4-c]furan-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HNO5S/c8-5-2-1-13-4(7(10)11)3(2)6(9)12-5/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLLPTJEAUKCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(S1)[N+](=O)[O-])C(=O)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

932032-16-1
Record name 4-nitro-1H,3H-thieno[3,4-c]furan-1,3-dione
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